molecular formula C9H9FO B14025696 2-Fluoro-4,5-dimethylbenzaldehyde

2-Fluoro-4,5-dimethylbenzaldehyde

Cat. No.: B14025696
M. Wt: 152.16 g/mol
InChI Key: GZZHIOQGRVBYNQ-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dimethylbenzaldehyde is an organic compound characterized by the presence of a fluorine atom and two methyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethylbenzaldehyde typically involves the fluorination of 4,5-dimethylbenzaldehyde. One common method is the halogen-exchange reaction, where 4,5-dimethylbenzaldehyde is treated with a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogen-exchange reactions using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-4,5-dimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4,5-dimethylbenzaldehyde in chemical reactions involves the reactivity of the aldehyde group and the fluorine atom. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the aldehyde carbon .

Comparison with Similar Compounds

Comparison: 2-Fluoro-4,5-dimethylbenzaldehyde is unique due to the specific positioning of the fluorine and methyl groups, which influence its reactivity and physical properties. Compared to other fluorinated benzaldehydes, it may exhibit different reactivity patterns and applications due to the steric and electronic effects of the substituents .

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-fluoro-4,5-dimethylbenzaldehyde

InChI

InChI=1S/C9H9FO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-5H,1-2H3

InChI Key

GZZHIOQGRVBYNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)F)C=O

Origin of Product

United States

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